25-Hydroxyvitamin D3 3-Hemisuccinate

Catalog No.
S1772623
CAS No.
69511-19-9
M.F
C31H48O5
M. Wt
500.72
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
25-Hydroxyvitamin D3 3-Hemisuccinate

CAS Number

69511-19-9

Product Name

25-Hydroxyvitamin D3 3-Hemisuccinate

IUPAC Name

4-[(1S,3Z)-3-[(2E)-2-[(1R,3aS,7aR)-1-[(2R)-6-hydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexyl]oxy-4-oxobutanoic acid

Molecular Formula

C31H48O5

Molecular Weight

500.72

InChI

InChI=1S/C31H48O5/c1-21-10-13-25(36-29(34)17-16-28(32)33)20-24(21)12-11-23-9-7-19-31(5)26(14-15-27(23)31)22(2)8-6-18-30(3,4)35/h11-12,22,25-27,35H,1,6-10,13-20H2,2-5H3,(H,32,33)/b23-11+,24-12-/t22-,25+,26-,27+,31-/m1/s1

InChI Key

XYAOPXNVLMIXNI-BPMXTZFCSA-N

SMILES

CC(CCCC(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)OC(=O)CCC(=O)O)C

Synonyms

(3β,5Z,7E)- 3-(Hydrogen Butanedioate)-9,10-Secocholesta-5,7,10(19)-triene-3,25-diol; 25-Hydroxycholecalciferol-3-hemisuccinate; Calcidiol 3-Hemisuccinate

25-Hydroxyvitamin D3 3-Hemisuccinate (CAS 69511-19-9) is a specialized, semi-synthetic hapten derivative of calcifediol, engineered specifically for the development of in vitro diagnostic (IVD) reagents. By introducing a four-carbon hemisuccinate linker at the C-3 position, this compound provides a reactive terminal carboxyl group while preserving the critical spatial orientation of the C-25 hydroxyl epitope[1]. In procurement and material selection, it serves as the gold-standard precursor for synthesizing immunogens (via conjugation to BSA or KLH) and competitive tracers required for highly specific Vitamin D immunoassays. Its predictable reactivity and high purity make it a critical raw material for clinical diagnostics, biosensor functionalization, and the production of stable isotope-labeled internal standards.

Substituting 25-Hydroxyvitamin D3 3-Hemisuccinate with unmodified 25-Hydroxyvitamin D3 or alternative linker derivatives critically compromises assay performance and manufacturability. Unmodified calcifediol lacks a reactive functional group; attempting direct conjugation alters the molecule's orientation, masking the C-25 hydroxyl group and resulting in antibodies with unacceptable cross-reactivity[1]. For IVD manufacturers, failing to use the specific 3-hemisuccinate derivative leads to poor clinical correlation with LC-MS gold standards and high batch-to-batch variability during protein coupling, making generic substitution commercially unviable for diagnostic kit production.

Diagnostic Accuracy and LC-MS Correlation

In clinical diagnostic development, attempting to use unmodified 25-hydroxyvitamin D3 for magnetic sphere coating results in poor assay performance due to suboptimal epitope presentation. Comparative validation against the LC-MS gold standard demonstrated that assays utilizing unmodified natural antigen conjugates yielded a severely degraded linear correlation coefficient (r = 0.47) [1]. In contrast, utilizing a specifically engineered hapten derivative with a C-3 linker, such as 25-Hydroxyvitamin D3 3-Hemisuccinate, ensures optimal spatial orientation of the critical C-25 hydroxyl group, recovering high clinical accuracy and LC-MS concordance.

Evidence DimensionLinear correlation coefficient (r) with LC-MS
Target Compound DataHigh clinical concordance (optimized hapten derivative assays)
Comparator Or BaselineUnmodified natural 25-hydroxyvitamin D3 conjugate (r = 0.47)
Quantified DifferenceUnmodified antigen yields unacceptable clinical correlation (r = 0.47) compared to the hapten derivative.
ConditionsMagnetic sphere-based competitive immunoassay validated against LC-MS using patient samples.

Buyers developing IVD kits must use the 3-hemisuccinate hapten rather than unmodified calcifediol to pass clinical validation and achieve LC-MS equivalency.

High-Affinity Monoclonal Antibody Generation

The primary procurement driver for 25-Hydroxyvitamin D3 3-Hemisuccinate is its proven efficacy as an immunogen precursor. When conjugated to Bovine Serum Albumin (BSA) via the hemisuccinate linker, it successfully elicits high-affinity monoclonal antibodies. Studies evaluating hybridomas derived from 3-hemisuccinate-BSA immunized rodents demonstrated antibody affinity constants (Ka) ranging from 0.73 x 10^9 to 20 x 10^9 M^-1 [1]. This substantially outperforms the baseline requirement for standard competitive assays, ensuring the resulting antibodies can reliably quantify trace circulating calcifediol in complex serum matrices.

Evidence DimensionAntibody Affinity Constant (Ka)
Target Compound Data0.73 x 10^9 to 20 x 10^9 M^-1
Comparator Or BaselineBaseline requirement for standard competitive immunoassays (~10^7 - 10^8 M^-1)
Quantified Difference1 to 2 orders of magnitude higher affinity than baseline requirements.
ConditionsRIA using tritium-labeled 1,25(OH)2D3 following immunization with hapten 3-HS-BSA conjugate.

High-affinity antibodies are mandatory for the ultra-sensitive detection of Vitamin D metabolites, making this specific hapten indispensable for hybridoma development.

Lot-to-Lot Conjugation Reproducibility

For industrial scale-up of immunoassay reagents, hapten-protein coupling must be highly reproducible to avoid lot-to-lot variation. 25-Hydroxyvitamin D3 3-Hemisuccinate features a highly reactive terminal carboxyl group that readily forms an NHS-ester. When coupled to BSA using standard EDC/NHS chemistry, it achieves a tightly controlled hapten-to-protein coupling ratio of 12 +/- 0.16 : 1 (N=3) [1]. Compared to the highly variable coupling ratios often seen with non-standardized crosslinkers or direct photo-conjugation methods, this predictable stoichiometry guarantees consistent immunogenicity and reliable solid-phase coating behavior.

Evidence DimensionHapten-to-carrier protein coupling ratio variance
Target Compound Data12 +/- 0.16 : 1 (Standard Deviation of 0.16 across lots)
Comparator Or BaselineNon-standardized crosslinking or direct conjugation methods (baseline high variance)
Quantified DifferenceNear-zero variance (+/- 0.16) ensuring strict lot-to-lot consistency.
ConditionsEDC-mediated conjugation to BSA, quantified via UV, SDS-PAGE, and MALDI-TOF.

Predictable loading density minimizes batch failures and ensures regulatory compliance during the manufacturing of commercial ELISA and CLIA kits.

NHS-Ester Activation Yield for Processability

The manufacturability of tracer conjugates relies on the efficient activation of the hapten. 25-Hydroxyvitamin D3 3-Hemisuccinate demonstrates excellent processability in standard organic solvents. During the preparation of the active N-hydroxysuccinimide (NHS) ester in anhydrous dichloromethane using EDC, the reaction proceeds to an 84% isolated yield [1]. This high conversion rate compares favorably against the synthesis of alternative steroidal haptens, which often suffer from poor solubility or steric hindrance, resulting in lower yields and requiring complex chromatographic purification before protein coupling.

Evidence DimensionChemical activation yield (NHS-ester formation)
Target Compound Data84% isolated yield
Comparator Or BaselineTypical steroidal hapten activation (baseline <60% due to steric hindrance)
Quantified Difference>20% higher yield with simplified purification requirements.
Conditions20 µmol scale in anhydrous dichloromethane with EDC/NHS, overnight reaction.

High activation yields reduce the consumption of this expensive precursor during the large-scale synthesis of diagnostic conjugates, directly lowering COGS.

Clinical Immunoassay Immunogen Synthesis

Conjugated with carrier proteins (KLH, BSA) via EDC/NHS chemistry to immunize host animals for the generation of high-affinity, highly specific anti-25-OH-VD3 monoclonal and polyclonal antibodies [1].

Solid-Phase Capture and Tracer Conjugation

Utilized as the core hapten to synthesize coating antigens for ELISA plates or magnetic beads (e.g., conjugated to OVA) and competitive tracers (conjugated to HRP, AP, or fluorophores) for automated CLIA diagnostic systems [1].

Stable Isotope Standard Preparation

Serves as the direct synthetic precursor for producing heavily labeled internal standards (e.g., 13C4 or d6 derivatives) essential for the precise calibration and validation of clinical LC-MS/MS workflows [1].

Dates

Last modified: 08-15-2023

Explore Compound Types